3-(1H-Pyrrol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-1-yl)butanenitrile is an organic compound with the molecular formula C8H10N2. It belongs to the class of pyrrole derivatives, which are known for their aromatic properties and significant roles in various chemical and biological processes. This compound features a pyrrole ring attached to a butanenitrile group, making it a versatile intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)butanenitrile typically involves the reaction of pyrrole with butanenitrile under specific conditions. One common method is the condensation of pyrrole with butanenitrile in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various functionalized pyrrole derivatives.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)butanenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research on pyrrole derivatives has shown potential in developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and polymers, contributing to advancements in materials science
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-1-yl)propanenitrile: Similar structure but with a shorter carbon chain.
3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridine: Contains a fused pyridine ring, offering different electronic properties.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Features additional aryl groups and hydroxyl functionality
Uniqueness
3-(1H-Pyrrol-1-yl)butanenitrile stands out due to its balanced combination of a pyrrole ring and a nitrile group, providing unique reactivity and versatility in synthetic applications. Its structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis and industrial processes .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-pyrrol-1-ylbutanenitrile |
InChI |
InChI=1S/C8H10N2/c1-8(4-5-9)10-6-2-3-7-10/h2-3,6-8H,4H2,1H3 |
InChI Key |
BQRYAWMCOLNCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.